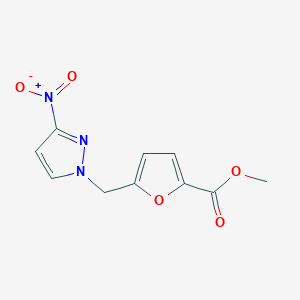
5-(3-Nitro-pyrazol-1-ylmethyl)-furan-2-carboxylic acid methyl ester
Cat. No. B8495335
M. Wt: 251.20 g/mol
InChI Key: JTIRHOYFDMPXPY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US08288419B2
Procedure details


In a flame dried round-bottomed flask equipped with a magnetic stir bar and under inert atmosphere (N2), a solution of 5-nitro-1H-pyrazole (10.95 g, 96.89 mmol) in dry acetone (219 mL) was treated with 5-chloromethyl-furan-2-carboxylic acid methyl ester (17.80 g, 96.89 mmol) followed by K2CO3 (67.61 g, 484.29 mmol) and TBA bromide (6.24 g, 19.37 mmol). The reaction mixture was stirred at rt overnight. Water (500 mL) was added followed by EA (1000 mL). The aq. layer was extracted with EA (2×500 mL) and the combined org. extracts were dried over MgSO4, filtered, and the solvents were removed under reduced pressure. Purification of the residue by FC (50:50 hept-EA) gave the title compound as a yellow oil. TLC: rf (50:50 hept-EA)=0.26. LC-MS-conditions 02: tR=0.84 min. 1H NMR (400 MHz, CDCl3) δ 3.90 (s, 3H), 5.44 (s, 2H), 6.58 (d, J=3.5 Hz, 1H), 6.93 (d, J=2.5 Hz, 1H), 7.15 (d, J=3.5 Hz, 1H), 7.60 (d, J=2.3 Hz, 1H).


Quantity
17.8 g
Type
reactant
Reaction Step Two






Name
Identifiers


|
REACTION_CXSMILES
|
N#N.[N+:3]([C:6]1[NH:10][N:9]=[CH:8][CH:7]=1)([O-:5])=[O:4].[CH3:11][O:12][C:13]([C:15]1[O:16][C:17]([CH2:20]Cl)=[CH:18][CH:19]=1)=[O:14].C([O-])([O-])=O.[K+].[K+].[Br-]>CC(C)=O.CC(=O)OCC.O>[CH3:11][O:12][C:13]([C:15]1[O:16][C:17]([CH2:20][N:9]2[CH:8]=[CH:7][C:6]([N+:3]([O-:5])=[O:4])=[N:10]2)=[CH:18][CH:19]=1)=[O:14] |f:3.4.5|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
N#N
|
Step Two
|
Name
|
|
|
Quantity
|
10.95 g
|
|
Type
|
reactant
|
|
Smiles
|
[N+](=O)([O-])C1=CC=NN1
|
|
Name
|
|
|
Quantity
|
17.8 g
|
|
Type
|
reactant
|
|
Smiles
|
COC(=O)C=1OC(=CC1)CCl
|
|
Name
|
|
|
Quantity
|
219 mL
|
|
Type
|
solvent
|
|
Smiles
|
CC(=O)C
|
Step Three
|
Name
|
|
|
Quantity
|
67.61 g
|
|
Type
|
reactant
|
|
Smiles
|
C(=O)([O-])[O-].[K+].[K+]
|
Step Four
|
Name
|
|
|
Quantity
|
6.24 g
|
|
Type
|
reactant
|
|
Smiles
|
[Br-]
|
Step Five
|
Name
|
|
|
Quantity
|
1000 mL
|
|
Type
|
solvent
|
|
Smiles
|
CC(OCC)=O
|
Step Six
|
Name
|
|
|
Quantity
|
500 mL
|
|
Type
|
solvent
|
|
Smiles
|
O
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The reaction mixture was stirred at rt overnight
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


EXTRACTION
|
Type
|
EXTRACTION
|
|
Details
|
The aq. layer was extracted with EA (2×500 mL)
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
extracts were dried over MgSO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvents were removed under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Purification of the residue by FC (50:50 hept-EA)
|
Outcomes


Product
Details
Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC(=O)C=1OC(=CC1)CN1N=C(C=C1)[N+](=O)[O-]
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
